molecular formula C6H19N5 B13122741 N1-(2,3-Diaminopropyl)propane-1,2,3-triamine

N1-(2,3-Diaminopropyl)propane-1,2,3-triamine

Cat. No.: B13122741
M. Wt: 161.25 g/mol
InChI Key: BKLGOOWBBNKITK-UHFFFAOYSA-N
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Description

N1-(2,3-Diaminopropyl)propane-1,2,3-triamine is an organic compound with the chemical formula C9H24N4. It is a polyamine that contains multiple amine groups, making it a versatile compound in various chemical reactions and applications. This compound is typically a clear, slightly yellow liquid and is known for its use in biochemical research, chemical synthesis, and coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

N1-(2,3-Diaminopropyl)propane-1,2,3-triamine can be synthesized through a multi-step process:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out under controlled conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N1-(2,3-Diaminopropyl)propane-1,2,3-triamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1-(2,3-Diaminopropyl)propane-1,2,3-triamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N1-(2,3-Diaminopropyl)propane-1,2,3-triamine exerts its effects involves its multiple amine groups. These groups can interact with various molecular targets, including nucleic acids and proteins, through hydrogen bonding and electrostatic interactions. The compound can also participate in redox reactions, influencing cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(2,3-Diaminopropyl)propane-1,2,3-triamine is unique due to its multiple amine groups, which provide versatility in chemical reactions and applications. Its ability to form stable complexes with metals and its use in various synthetic processes make it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C6H19N5

Molecular Weight

161.25 g/mol

IUPAC Name

3-N-(2,3-diaminopropyl)propane-1,2,3-triamine

InChI

InChI=1S/C6H19N5/c7-1-5(9)3-11-4-6(10)2-8/h5-6,11H,1-4,7-10H2

InChI Key

BKLGOOWBBNKITK-UHFFFAOYSA-N

Canonical SMILES

C(C(CNCC(CN)N)N)N

Origin of Product

United States

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